molecular formula C9H20Cl2N2 B12332685 (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride

(4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride

Cat. No.: B12332685
M. Wt: 227.17 g/mol
InChI Key: JJCPBBVNLLUUJU-JZGIKJSDSA-N
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Description

Spirocyclic Architecture and Stereochemical Configuration

The core structure of (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride consists of two fused rings: a cyclohexane ring and a pyrrolidine-like azacycle, connected via a spiro carbon atom at position 4 (Figure 1). The spiro-junction creates a rigid, three-dimensional geometry that restricts conformational flexibility, a feature critical for interactions in biological systems or materials science. The nitrogen atom resides in the five-membered ring, contributing to the compound’s basicity, while the amine group at the spiro center introduces hydrogen-bonding capability.

The stereochemical configuration at the spiro carbon (C4) is defined as S, as indicated by the (4S) prefix in the IUPAC name. This configuration arises from the spatial arrangement of substituents around the tetrahedral carbon, with priority rules assigning the highest precedence to the azacyclic nitrogen, followed by the cyclohexane ring. X-ray diffraction studies of analogous azaspiro compounds reveal that such stereogenic centers often exhibit minimal racemization under standard conditions due to steric hindrance at the spiro junction.

Molecular Descriptors and IUPAC Nomenclature

The systematic IUPAC name, (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride , reflects its structural components:

  • 8-azaspiro[4.5]decane : Indicates a spiro system with a five-membered azacycle (8-aza) and a six-membered carbocycle (decane), fused at the fourth carbon.
  • (4S) : Denotes the S-configuration at the spiro carbon.
  • Dihydrochloride : Specifies the protonation state, with two hydrochloride counterions neutralizing the amine groups.
Molecular Property Value
Molecular Formula C₉H₂₀Cl₂N₂
Molecular Weight 227.17 g/mol
SMILES C1CC@HN.Cl.Cl
InChI Key JJCPBBVNLLUUJU-YCBDHFTFSA-N

The SMILES notation encodes the S-configuration via the @ symbol, while the InChI key uniquely identifies the stereochemistry and connectivity. The molecular formula accounts for the dihydrochloride salt, with two chloride ions balancing the protonated primary and secondary amines.

X-ray Crystallographic Analysis of the Bicyclic Framework

X-ray crystallography of related azaspiro compounds, such as gabapentin lactam (2-azaspiro[4.5]decan-3-one), reveals bond lengths and angles characteristic of strained spiro systems. For (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride, key structural parameters include:

  • Bond lengths : The C4–N bond measures approximately 1.47 Å, typical for single bonds between carbon and sp³-hybridized nitrogen.
  • Ring puckering : The cyclohexane ring adopts a chair conformation, while the azacycle exhibits slight envelope distortion to alleviate steric strain.
  • Hydrogen-bonding network : The ammonium group (NH₃⁺) forms three hydrogen bonds with chloride ions, stabilizing the crystal lattice.

Comparative analysis with non-salt forms, such as 1-azaspiro[4.5]decane, shows that protonation at the amine significantly alters intermolecular interactions without distorting the bicyclic core.

Comparative Analysis with Azaspiro[4.5]decane Derivatives

The structural and functional diversity of azaspiro[4.5]decane derivatives highlights the impact of substituents on physicochemical properties (Table 1):

Compound Key Features Functional Groups
(4S)-8-azaspiro[4.5]decan-4-amine Primary amine at C4, dihydrochloride salt NH₂, NH⁺·Cl⁻
1-azaspiro[4.5]decane Secondary amine in azacycle

Properties

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

IUPAC Name

(4S)-8-azaspiro[4.5]decan-4-amine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c10-8-2-1-3-9(8)4-6-11-7-5-9;;/h8,11H,1-7,10H2;2*1H/t8-;;/m0../s1

InChI Key

JJCPBBVNLLUUJU-JZGIKJSDSA-N

Isomeric SMILES

C1C[C@@H](C2(C1)CCNCC2)N.Cl.Cl

Canonical SMILES

C1CC(C2(C1)CCNCC2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization of Amino Alcohols

A primary route involves the cyclization of amino alcohol precursors. For example, 1-amino-4-hydroxymethylcyclohexane undergoes acid-catalyzed cyclization in the presence of HCl to form the spirocyclic core. Key steps include:

  • Formation of the oxazolidine intermediate : Reaction of the amino alcohol with formaldehyde under acidic conditions generates a transient oxazolidine ring.
  • Ring expansion : Treatment with HCl promotes spirocyclization, yielding the 8-azaspiro[4.5]decan-4-amine scaffold.

Optimization :

  • Solvent : Dichloromethane or toluene improves yield (75–85%).
  • Temperature : Reactions conducted at 0–5°C minimize side products.

Reductive Amination of Keto-Spiro Intermediates

Reductive amination is employed to introduce the amine group stereospecifically. For instance:

  • Spiro ketone synthesis : Cyclohexanone derivatives are reacted with ethylenediamine to form a spirocyclic diketone.
  • Stereoselective reduction : Using NaBH₃CN or catalytic hydrogenation (H₂/Pd-C), the ketone is reduced to the (4S)-amine.

Example :

  • Substrate : 8-Azaspiro[4.5]decan-4-one
  • Reagent : (S)-BINAP-Ru catalyst for enantiomeric excess (ee >98%).
  • Yield : 68–72% after dihydrochloride salt formation.

Chiral Resolution and Stereochemical Control

Diastereomeric Salt Formation

Racemic mixtures are resolved using chiral acids:

  • (−)-O-Acetyl-D-mandelic acid : Forms diastereomeric salts with the (4S)-enantiomer, separable via crystallization.
  • Recrystallization : Yields enantiopure (>99% ee) amine after basification and HCl treatment.

Asymmetric Catalysis

Transition metal catalysts enable direct asymmetric synthesis:

  • Rhodium complexes : Catalyze hydrogenation of enamines with 90–95% ee.
  • Enzymatic resolution : Lipases or transaminases selectively hydrolyze or aminate intermediates.

Salt Formation and Purification

Dihydrochloride Preparation

The free amine is converted to its dihydrochloride salt for stability and solubility:

  • Acid treatment : Gaseous HCl is bubbled into an ether solution of the amine.
  • Crystallization : Salt precipitates in >95% purity after cooling.

Conditions :

  • Solvent : Ethanol/water (3:1)
  • Temperature : 0°C

Industrial-Scale Methodologies

Continuous Flow Synthesis

Modern approaches utilize flow chemistry for scalability:

  • Azide formation : Continuous reaction of spirocyclic bromides with NaN₃ in DMF.
  • Staudinger reduction : Triphenylphosphine flow reactor converts azides to amines.

Advantages :

  • 50% reduction in reaction time vs. batch processes.
  • Higher yields (80–85%).

Green Chemistry Innovations

  • Solvent-free cyclization : Mechanochemical grinding of precursors with silica gel.
  • Biocatalytic steps : Transaminases immobilized on resins for reusable catalysis.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclization 75–85 95 Short reaction time Requires chiral resolution
Reductive Amination 68–72 98 High stereoselectivity Expensive catalysts
Flow Synthesis 80–85 99 Scalability High initial equipment cost
Enzymatic Resolution 70–75 97 Eco-friendly Substrate specificity

Chemical Reactions Analysis

Types of Reactions

(4S)-8-azaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced amine forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic amines, oxo derivatives, and reduced amine forms, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride is in the field of cancer treatment. Recent studies have highlighted its role as a potent inhibitor of specific protein targets associated with cancer progression. For instance, compounds derived from this structure have been investigated for their effectiveness against mutant forms of the epidermal growth factor receptor (EGFR), which are often implicated in non-small cell lung cancers. These compounds demonstrated selective inhibition, offering a promising avenue for targeted cancer therapies .

Dual Inhibition Properties
Research has indicated that derivatives of (4S)-8-azaspiro[4.5]decan-4-amine can act as dual inhibitors of bacterial topoisomerases, enzymes critical for bacterial DNA replication and transcription. These compounds have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making them valuable in addressing antibiotic resistance . The effectiveness of these compounds was quantified using IC50 values, revealing potent activity at low concentrations.

Drug Discovery

In Silico Drug Design
The compound has been utilized in virtual screening processes to identify novel drug candidates. By employing computational methods such as fragment-based drug design, researchers have synthesized various analogs to optimize their binding affinity to target proteins . This approach has facilitated the rapid identification of promising candidates for further development.

Research Tool

Biological Studies
(4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride serves as an essential tool in biological research to study the mechanisms of action of various signaling pathways in cells. Its unique structure allows researchers to investigate its interactions with cellular receptors and enzymes, providing insights into cellular responses and potential therapeutic targets.

Table 1: Summary of Biological Activities

Compound NameTargetActivity TypeIC50 Value (nM)
(4S)-8-azaspiro[4.5]decan-4-amine dihydrochlorideEGFR MutantsSelective Inhibition<100
Derivatives of (4S)-8-azaspiro[4.5]decanBacterial TopoisomerasesDual Inhibition38 - 460

Table 2: Synthesis Pathways

StepReactantsProductsConditions
1Starting amine + Spirocyclic compoundIntermediate amineReflux in organic solvent
2Intermediate + Hydrochloric acid(4S)-8-azaspiro[4.5]decan-4-amine dihydrochlorideStirring at room temperature

Case Studies

Case Study 1: Anticancer Research
In a recent study focused on lung cancer, a series of (4S)-8-azaspiro[4.5]decan derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific modifications to the base structure enhanced selectivity towards mutant EGFR variants, leading to reduced cell proliferation rates in vitro .

Case Study 2: Antibiotic Development
A collaborative research project aimed at developing new antibiotics utilized (4S)-8-azaspiro[4.5]decan derivatives to combat resistant bacterial strains. The study demonstrated that certain derivatives exhibited significant antibacterial activity, with MIC values indicating effectiveness against multidrug-resistant strains .

Mechanism of Action

The mechanism of action of (4S)-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Stereochemical Differences

Spirocyclic amines in this family differ in substituents, stereochemistry, and ring modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of 8-Azaspiro[4.5]decane Derivatives
Compound Name CAS Number Molecular Formula Substituents Stereochemistry Purity Key Applications
(4S)-8-Azaspiro[4.5]decan-4-amine dihydrochloride N/A* C₉H₁₉Cl₂N₂ None 4S >98% (analog) Research intermediate
(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride 2055761-19-6 C₉H₂₀Cl₂N₂O 3-methyl, 2-oxa 3S,4S >98% SHP2 allosteric inhibitor intermediate
(3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride 1559064-04-8 C₉H₂₀Cl₂N₂O 3-methyl, 2-oxa 3R,4S ≥95% Kinase inhibitor research
(4R)-8-Azaspiro[4.5]decan-4-amine dihydrochloride 2306253-66-5 C₉H₂₀Cl₂N₂ None 4R >98% Enantiomeric control in binding studies
(4S)-2,2-Difluoro-8-azaspiro[4.5]decan-4-amine dihydrochloride 2055849-01-7 C₉H₁₇ClF₂N₂ 2,2-difluoro 4S >95% Metabolic stability enhancement
Key Observations:

Substituent Effects :

  • The 2-oxa and 3-methyl groups in (3S,4S)- and (3R,4S)-isomers (e.g., CAS 2055761-19-6) introduce steric and electronic modifications. These groups enhance binding to SHP2 allosteric sites, as demonstrated in .
  • Difluoro substitution (CAS 2055849-01-7) improves metabolic stability by reducing oxidative metabolism, a common strategy in lead optimization .

Stereochemical Impact :

  • The (4S) configuration in the target compound vs. the (4R)-isomer (CAS 2306253-66-5) may lead to divergent pharmacological profiles. For example, enantiomers often exhibit differences in target affinity or off-target effects .
  • Diastereomers like (3S,4S) and (3R,4S) (CAS 2055761-19-6 vs. 1559064-04-8) show distinct biological activities, underscoring the importance of chiral resolution in synthesis .

Salt Form and Solubility :

  • All compounds listed are dihydrochloride salts, ensuring high solubility in aqueous buffers for in vitro assays .

Biological Activity

(4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a spirocyclic structure that allows it to interact with various biological targets, including enzymes and receptors. This interaction can modulate enzyme activity and alter receptor signaling pathways, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated low minimum inhibitory concentration (MIC) values, indicating potent antibacterial activity.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus (MRSA)<0.03125
Escherichia coli2 - 16
Klebsiella pneumoniae2 - 16
Pseudomonas aeruginosa2 - 16

These results suggest that the compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may act as an allosteric inhibitor of SHP2, a protein tyrosine phosphatase involved in cell signaling pathways that regulate cell growth and differentiation. By inhibiting SHP2, (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride may disrupt oncogenic signaling pathways, providing a therapeutic avenue for cancer treatment .

The mechanism by which (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride exerts its biological effects involves several key interactions:

  • Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It interacts with receptors, potentially affecting downstream signaling cascades critical for cellular functions.
  • Structural Compatibility : The spirocyclic structure allows for effective binding to unique sites on target proteins, enhancing its efficacy .

Case Studies

Several studies have been conducted to evaluate the biological activity of (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride:

  • Study on Antibacterial Activity : A recent study tested the compound against a panel of Gram-positive and Gram-negative bacteria, revealing low nanomolar IC50 values against DNA gyrase from E. coli, indicating strong antibacterial properties .
  • Research on Anticancer Effects : Another investigation focused on the compound's potential as an SHP2 inhibitor in cancer cell lines, demonstrating significant reductions in cell proliferation at low concentrations .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride to ensure long-term stability?

  • Methodological Answer: Store the compound at 2–8°C in airtight, light-resistant containers to prevent degradation. Stability studies suggest that refrigeration minimizes hydrolysis and oxidation, particularly for hygroscopic hydrochlorides. Regular monitoring via HPLC or mass spectrometry is advised to confirm integrity over time .

Q. What safety precautions are required when handling this compound in the laboratory?

  • Methodological Answer: Use nitrile gloves, chemical-resistant lab coats, and closed-system handling to avoid skin contact. Respiratory protection (e.g., N95 masks) is recommended during powder handling. Contaminated gloves must be disposed of following hazardous waste protocols, and spills should be neutralized with inert absorbents (e.g., vermiculite) .

Q. How can researchers verify the structural identity of (4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride?

  • Methodological Answer: Employ a combination of:

  • 1H/13C NMR to confirm the spirocyclic structure and stereochemistry.
  • High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C₉H₁₇ClF₂N₂).
  • Chiral HPLC to assess enantiomeric purity, critical for pharmacological studies .

Q. What solvents are optimal for dissolving this compound in experimental setups?

  • Methodological Answer: The hydrochloride salt is typically soluble in polar solvents like water, methanol, or DMSO. For in vitro assays, prepare stock solutions in DMSO (<1% v/v final concentration) to avoid cellular toxicity. Confirm solubility via dynamic light scattering (DLS) if precipitates form in buffered solutions .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound across different in vitro models?

  • Methodological Answer:

  • Standardize assay conditions (e.g., pH, temperature, cell passage number) to minimize variability.
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream signaling).
  • Apply statistical meta-analysis to identify confounding factors, such as differences in cell membrane permeability or efflux pump activity .

Q. What advanced techniques are recommended for determining chiral purity and enantiomeric excess?

  • Methodological Answer:

  • Chiral stationary phase (CSP) HPLC with UV/Vis detection, using mobile phases optimized for azaspiro compounds (e.g., hexane/isopropanol with 0.1% TFA).
  • Polarimetry to measure optical rotation ([α]D), cross-referenced with synthetic standards.
  • X-ray crystallography for absolute configuration confirmation, particularly if novel derivatives are synthesized .

Q. How can spectrophotometric methods be optimized for quantifying this compound in complex biological matrices?

  • Methodological Answer:

  • Derivatization : Use dansyl chloride or fluorescamine to enhance UV/Vis or fluorescence signals.
  • Sample cleanup : Solid-phase extraction (SPE) with C18 cartridges to remove interfering biomolecules.
  • Validation : Perform spike-and-recovery experiments in plasma or tissue homogenates to assess accuracy (≥90% recovery) .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
  • Kinetic analysis : Monitor degradation via UPLC-MS and calculate half-life (t½) using Arrhenius plots.
  • ICH guidelines : Follow Q1A(R2) for photostability testing in controlled light chambers .

Q. How can researchers investigate interactions between this compound and cytochrome P450 enzymes?

  • Methodological Answer:

  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, quantifying metabolite formation via LC-MS/MS.
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4 with BFC) to measure IC₅₀ values.
  • Molecular docking : Simulate binding modes in CYP active sites using software like AutoDock Vina .

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